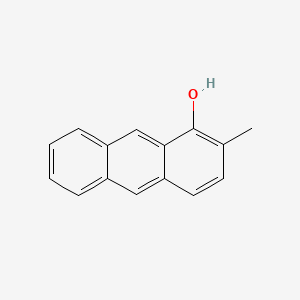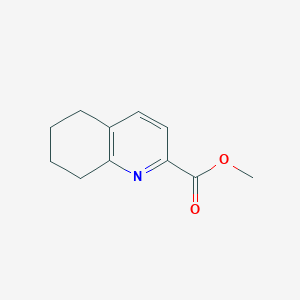
N-(3,3-Dimethyl-6-nitro-2-oxoindolin-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,3-Dimethyl-6-nitro-2-oxoindolin-5-yl)acetamide is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-Dimethyl-6-nitro-2-oxoindolin-5-yl)acetamide typically involves the reaction of 3,3-dimethyl-2-oxoindoline with acetic anhydride in the presence of a nitrating agent such as nitric acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective nitration at the 6-position of the indoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,3-Dimethyl-6-nitro-2-oxoindolin-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 3,3-Dimethyl-6-amino-2-oxoindolin-5-yl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3,3-Dimethyl-2-oxoindoline-5-carboxylic acid and acetamide.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Mécanisme D'action
The mechanism of action of N-(3,3-Dimethyl-6-nitro-2-oxoindolin-5-yl)acetamide involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3,3-Dimethyl-2-oxoindolin-5-yl)acetamide: Lacks the nitro group, which may result in different biological activities.
N-(3,3-Dimethyl-6-amino-2-oxoindolin-5-yl)acetamide: The amino group may confer different reactivity and biological properties.
N-(3,3-Dimethyl-6-nitro-2-oxoindolin-5-yl)propionamide: The propionamide group may affect the compound’s solubility and reactivity.
Uniqueness
N-(3,3-Dimethyl-6-nitro-2-oxoindolin-5-yl)acetamide is unique due to the presence of both the nitro and acetamide groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical modifications and applications in various fields .
Propriétés
Numéro CAS |
100510-96-1 |
|---|---|
Formule moléculaire |
C12H13N3O4 |
Poids moléculaire |
263.25 g/mol |
Nom IUPAC |
N-(3,3-dimethyl-6-nitro-2-oxo-1H-indol-5-yl)acetamide |
InChI |
InChI=1S/C12H13N3O4/c1-6(16)13-9-4-7-8(5-10(9)15(18)19)14-11(17)12(7,2)3/h4-5H,1-3H3,(H,13,16)(H,14,17) |
Clé InChI |
VHPGAJRXOFFZNL-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C2C(=C1)C(C(=O)N2)(C)C)[N+](=O)[O-] |
SMILES canonique |
CC(=O)NC1=C(C=C2C(=C1)C(C(=O)N2)(C)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenemethanol, alpha-[(2,2,3,3,4,4-hexafluoro-1-hydroxycyclobutyl)methyl]-](/img/structure/B3044782.png)

![5-methyl-4-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethylsulfanylmethyl]-1H-imidazole](/img/structure/B3044785.png)

![3-Ethylidene-1,5-dimethyl-7-methylidenebicyclo[3.3.1]nonane](/img/structure/B3044787.png)








